molecular formula C12H16Cl2N4S B082056 Beclotiamine CAS No. 13471-78-8

Beclotiamine

Cat. No. B082056
CAS RN: 13471-78-8
M. Wt: 319.3 g/mol
InChI Key: BPEQAFGUCPPRIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Beclotiamine is a thiamine antagonist . It has a molecular formula of C12H16Cl2N4S and a molecular weight of 319.25 .

Scientific Research Applications

Anticoccidial Activity in Veterinary Medicine

Beclotiamine has been studied for its anticoccidial activity against Eimeria tenella , a parasite that causes coccidiosis in poultry . The compound’s mode of action suggests that it impedes the parasite’s lifecycle by inhibiting thiamine absorption, which is crucial for the parasite’s metabolism. This application is significant in the poultry industry to maintain the health of chickens and reduce losses due to coccidiosis.

Proteomics Research

In the field of proteomics , beclotiamine hydrochloride is utilized as a biochemical tool . Its role in research includes the study of protein expressions and interactions, which can lead to a better understanding of cellular processes and the development of new therapeutic strategies.

Biochemistry and Metabolic Pathways

In biochemistry , beclotiamine is used to explore metabolic pathways involving thiamine-dependent enzymes . By inhibiting these enzymes, researchers can study alternative metabolic routes and the adaptability of biological systems.

Mechanism of Action

Target of Action

Beclotiamine, a thiamine antagonist , primarily targets the parasitic protozoan Eimeria tenella . This organism is responsible for coccidiosis, a disease that affects the intestinal tract of animals .

Mode of Action

Beclotiamine interacts with Eimeria tenella by inhibiting its growth and development . It is suggested that the drug reaches parasitized cells by downward movement through the intestinal lumen, rather than by absorption and systemic transport .

Biochemical Pathways

It is known that beclotiamine interferes with the life cycle ofEimeria tenella, particularly the production of oocysts, which are the infective form of the parasite . This interference disrupts the parasite’s ability to proliferate and cause disease.

Pharmacokinetics

It has been observed that in chickens given beclotiamine in the feed over a period of 7 days, duodenal drug concentrations of approximately 58 ppm were achieved and maintained, while concentrations in the caeca were lower, but gradually increased to 12 ppm . Caecal levels were slow to fall following drug withdrawal, whereas duodenal levels showed an immediate decrease .

Result of Action

The primary result of beclotiamine’s action is its anticoccidial activity against Eimeria tenella . By inhibiting the growth and development of this parasite, beclotiamine helps to control coccidiosis, a disease that can cause significant morbidity and mortality in affected animals .

Action Environment

The environment can influence the action, efficacy, and stability of beclotiamine. For instance, the concentration of the drug in the feed and the duration of exposure can impact its effectiveness . Additionally, the drug’s movement through the intestinal lumen suggests that the gastrointestinal environment may also play a role in its action .

properties

IUPAC Name

5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN4S.ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEQAFGUCPPRIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20166-17-0 (Parent)
Record name Beclotiamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40928719
Record name 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beclotiamine

CAS RN

13471-78-8
Record name Beclotiamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BECLOTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858M12945S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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